molecular formula C18H20ClN3O3 B2844698 3-Chloro-4-morpholin-4-yl-1-(4-pyrrolidin-1-ylphenyl)pyrrole-2,5-dione CAS No. 2115647-02-2

3-Chloro-4-morpholin-4-yl-1-(4-pyrrolidin-1-ylphenyl)pyrrole-2,5-dione

Cat. No.: B2844698
CAS No.: 2115647-02-2
M. Wt: 361.83
InChI Key: RYLNBERUFBANBY-UHFFFAOYSA-N
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Description

3-Chloro-4-morpholin-4-yl-1-(4-pyrrolidin-1-ylphenyl)pyrrole-2,5-dione is a synthetic organic compound characterized by its complex structure, which includes a pyrrole ring substituted with chloro, morpholine, and pyrrolidine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-morpholin-4-yl-1-(4-pyrrolidin-1-ylphenyl)pyrrole-2,5-dione typically involves multi-step organic reactions. One common method includes:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions.

    Substitution Reactions: The chloro group can be introduced through electrophilic substitution using reagents like thionyl chloride.

    Morpholine and Pyrrolidine Introduction: These groups can be added via nucleophilic substitution reactions, where the pyrrole intermediate reacts with morpholine and pyrrolidine under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can occur at the chloro group, converting it to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro and morpholine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives of the pyrrole ring.

    Reduction: Dechlorinated derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-Chloro-4-morpholin-4-yl-1-(4-pyrrolidin-1-ylphenyl)pyrrole-2,5-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features make it a candidate for developing inhibitors or modulators of specific biological pathways.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 3-Chloro-4-morpholin-4-yl-1-(4-pyrrolidin-1-ylphenyl)pyrrole-2,5-dione exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets could include kinases or other proteins involved in signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-morpholin-4-yl-1,2,5-thiadiazole
  • 4-(4-Chloro-1,2,5-thiadiazol-3-yl)morpholine

Uniqueness

Compared to similar compounds, 3-Chloro-4-morpholin-4-yl-1-(4-pyrrolidin-1-ylphenyl)pyrrole-2,5-dione is unique due to the combination of its substituents, which confer distinct chemical and biological properties. Its pyrrole core, coupled with the morpholine and pyrrolidine groups, provides a versatile scaffold for further functionalization and application in various fields.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and uniqueness in comparison to similar compounds

Properties

IUPAC Name

3-chloro-4-morpholin-4-yl-1-(4-pyrrolidin-1-ylphenyl)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O3/c19-15-16(21-9-11-25-12-10-21)18(24)22(17(15)23)14-5-3-13(4-6-14)20-7-1-2-8-20/h3-6H,1-2,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYLNBERUFBANBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)N3C(=O)C(=C(C3=O)Cl)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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